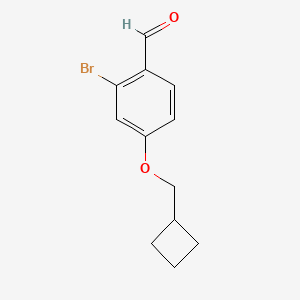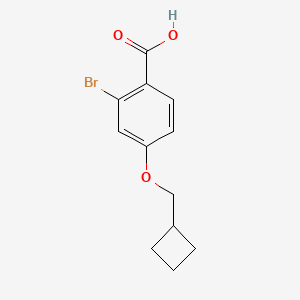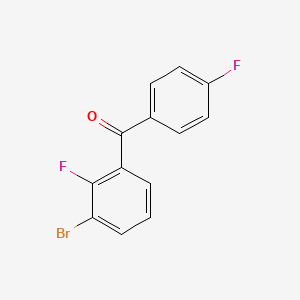
2-Fluoro-5-indan-2-yloxy-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-indan-2-yloxy-pyridine is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical structure, which combines a fluorinated pyridine ring with an indan-2-yloxy group. The presence of fluorine in the pyridine ring often imparts unique chemical and biological properties, making such compounds valuable in various fields of research and industry.
Métodos De Preparación
The synthesis of 2-Fluoro-5-indan-2-yloxy-pyridine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-fluoropyridine with indan-2-ol under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the substitution process.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2-Fluoro-5-indan-2-yloxy-pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the indan-2-yloxy group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the pyridine ring or the indan-2-yloxy group, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common for this compound, especially at the fluorine-substituted pyridine ring. Reagents such as sodium methoxide or potassium cyanide can be used to replace the fluorine atom with other functional groups.
Aplicaciones Científicas De Investigación
2-Fluoro-5-indan-2-yloxy-pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s fluorinated pyridine ring can interact with biological targets, making it useful in the development of pharmaceuticals and agrochemicals.
Medicine: Research into its potential as a drug candidate is ongoing, particularly for its possible use in treating neurological disorders and cancers.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-indan-2-yloxy-pyridine involves its interaction with specific molecular targets. The fluorinated pyridine ring can bind to enzymes and receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease processes, making it a potential therapeutic agent.
Comparación Con Compuestos Similares
2-Fluoro-5-indan-2-yloxy-pyridine can be compared with other fluorinated pyridine derivatives, such as 2-Fluoro-5-iodopyridine and 2-Fluoro-5-methylpyridine. These compounds share the fluorinated pyridine core but differ in their substituents, leading to variations in their chemical and biological properties. The indan-2-yloxy group in this compound imparts unique steric and electronic effects, distinguishing it from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable tool for scientists and engineers working on advanced materials, pharmaceuticals, and other applications. Further research into its properties and applications will likely uncover even more uses for this intriguing compound.
Propiedades
IUPAC Name |
5-(2,3-dihydro-1H-inden-2-yloxy)-2-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c15-14-6-5-12(9-16-14)17-13-7-10-3-1-2-4-11(10)8-13/h1-6,9,13H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMMEJCLUIVCCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)OC3=CN=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














